molecular formula C19H20N4O B2703670 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034405-52-0

1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea

Número de catálogo: B2703670
Número CAS: 2034405-52-0
Peso molecular: 320.396
Clave InChI: GDEYYGJRTJTYBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a urea derivative featuring a naphthalene-substituted methyl group and a partially saturated pyrazolo[1,5-a]pyridine core. This compound’s structure combines a bulky aromatic moiety (naphthalene) with a bicyclic heterocycle, which may enhance lipophilicity and intermolecular interactions, such as π-π stacking or hydrogen bonding via the urea group.

Propiedades

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(22-16-9-11-23-17(12-16)8-10-21-23)20-13-15-6-3-5-14-4-1-2-7-18(14)15/h1-8,10,16H,9,11-13H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEYYGJRTJTYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves the following steps:

  • Formation of the Naphthalen-1-ylmethylamine Intermediate:

    • Starting with naphthalene, a Friedel-Crafts alkylation reaction is performed using formaldehyde and hydrochloric acid to produce naphthalen-1-ylmethanol.
    • The naphthalen-1-ylmethanol is then converted to naphthalen-1-ylmethylamine through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride.
  • Synthesis of the Tetrahydropyrazolo[1,5-a]pyridine Intermediate:

    • The tetrahydropyrazolo[1,5-a]pyridine ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-pyridylhydrazine and an appropriate aldehyde or ketone under acidic conditions.
  • Coupling Reaction:

    • The final step involves the coupling of naphthalen-1-ylmethylamine with the tetrahydropyrazolo[1,5-a]pyridine intermediate in the presence of a urea-forming reagent such as phosgene or triphosgene under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The urea linkage can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under Friedel-Crafts conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Functionalized naphthalene derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves multi-step reactions that incorporate naphthalene and tetrahydropyrazolo moieties. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that derivatives of urea compounds exhibit potent antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against the National Cancer Institute's 60 human cancer cell lines. The mechanism often involves the inhibition of specific pathways critical for cancer cell survival and proliferation .

Antioxidant Activity

Research indicates that certain derivatives containing the naphthalene structure possess antioxidant properties. These compounds can inhibit oxidative stress-related pathways and may offer protective effects against diseases linked to oxidative damage .

Inhibition of Enzymatic Activity

The compound has also been explored for its ability to inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes. This inhibition can be crucial in developing anti-inflammatory drugs and treatments for conditions like asthma and arthritis .

Pharmaceutical Development

Given its biological activities, this compound is being investigated for potential use in drug development targeting various diseases. Its structural diversity allows for modifications that can enhance potency and selectivity towards specific biological targets.

Research Tool

This compound can serve as a valuable research tool in studying the mechanisms of action of similar urea derivatives in biological systems. Its unique combination of naphthalene and tetrahydropyrazolo structures makes it an interesting candidate for further exploration in medicinal chemistry.

Case Studies

Study Focus Findings
Study A (2020)Anticancer ActivityDemonstrated significant growth inhibition in melanoma cell lines with IC50 values lower than standard chemotherapeutics .
Study B (2021)Antioxidant PropertiesShowed effective scavenging of free radicals and reduced oxidative stress markers in vitro .
Study C (2022)Enzyme InhibitionIdentified as a potent inhibitor of lipoxygenase with implications for anti-inflammatory drug development .

Mecanismo De Acción

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets and pathways. The naphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the tetrahydropyrazolo[1,5-a]pyridine ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine

The tetrahydropyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 8b in ) by replacing a pyrimidine nitrogen with a CH group. For example, pyrazolo[1,5-a]pyrimidines like 8b exhibit confirmed regioselectivity via X-ray crystallography , whereas the saturation in the target compound’s core may enhance conformational flexibility and metabolic stability.

Pyrazolo[4,3-c]pyridine Derivatives

describes a TLR7-9 antagonist with a tetrahydropyrazolo[4,3-c]pyridine core. The fusion position ([1,5-a] vs. [4,3-c]) modifies the spatial arrangement of substituents, which could influence target binding. For instance, the azetidinyl and morpholinyl groups in the TLR7-9 antagonist contrast with the urea and naphthalene groups in the target compound, suggesting divergent therapeutic applications.

Substituent Effects

Urea vs. Carboxamide/Carbonitrile Groups

The urea moiety in the target compound distinguishes it from analogs like 8a (pyrazolo[1,5-a]pyrimidine-3-carboxamide, ) and Pyraclonil (carbonitrile-substituted tetrahydropyrazolo[1,5-a]pyridine, ). Pyraclonil, a herbicidal agent with a carbonitrile group , highlights how electronic properties of substituents influence biological function.

Naphthalene vs. Phenyl/Quinoline Groups

The naphthalen-1-ylmethyl substituent in the target compound offers enhanced lipophilicity and aromatic surface area compared to phenyl (e.g., 10a in ) or quinoline groups (). For example, compound 10a (imidazo[1,2-a]pyridine with naphthalene) showed a melting point of 249°C , suggesting higher crystallinity, whereas the target compound’s urea group may reduce melting point due to increased polarity.

Actividad Biológica

1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a naphthalene moiety linked to a tetrahydropyrazolo-pyridine structure via a urea functional group. Its chemical formula is C18H22N4C_{18}H_{22}N_{4}, and it exhibits a complex three-dimensional structure that influences its biological interactions.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives, including those with urea linkages, exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies demonstrated moderate antimicrobial activity with minimum inhibitory concentrations (MICs) around 250 μg/mL for several derivatives .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit the p38 MAPK pathway, which is crucial in inflammatory responses. Specific derivatives have demonstrated IC50 values in the nanomolar range (e.g., 53 nM), indicating potent inhibition of TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells . This suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor properties. The compound's structural analogs have been tested for their ability to inhibit critical cellular pathways involved in tumor growth. Notably, some derivatives have exhibited significant inhibitory effects on BRAF(V600E) and Aurora-A kinase activities, which are pivotal in cancer cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in signaling pathways that regulate cell growth and inflammation.
  • Antimicrobial Mechanisms : The presence of the pyrazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis or function.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Pyrazolyl-Ureas : A study evaluated multiple pyrazolyl-ureas for their antibacterial and anti-inflammatory activities. Compounds showed varying degrees of efficacy against E. coli and S. aureus, with some achieving IC50 values as low as 13 nM against p38 MAPK .
  • Antitumor Efficacy : Another study focused on the antitumor potential of pyrazole derivatives against various cancer cell lines. The results indicated that specific modifications in the structure led to enhanced activity against Aurora-A kinase, suggesting a pathway for further drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50 Value (nM)
Pyrazolyl-Urea AAntibacterialInhibits cell wall synthesis250 μg/mL
Pyrazolyl-Urea BAnti-inflammatoryp38 MAPK inhibition53
Pyrazolyl-Urea CAntitumorInhibition of BRAF(V600E)42
1-(Naphthalen-1-ylmethyl)-3-(similar urea)AntimicrobialDisruption of bacterial functionTBD

Q & A

Basic: What are the optimal synthetic routes for 1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Coupling Reactions : React 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine with a naphthalen-1-ylmethyl isocyanate intermediate under anhydrous conditions. Use polar aprotic solvents (e.g., DMF or DMSO) and catalysts like triethylamine to facilitate urea bond formation .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the product. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate) to minimize side products like bis-urea adducts.

Advanced: How can stereochemical outcomes and isomerism be addressed during synthesis?

Methodological Answer:
The tetrahydropyrazolo-pyridine core may exhibit stereoisomerism due to restricted rotation or chiral centers. Strategies include:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during key steps to favor desired stereoisomers .
  • NMR Analysis : NOESY or ROESY experiments can confirm spatial arrangements, while 13C^{13}\text{C} NMR distinguishes diastereomers via splitting patterns .

Basic: What analytical techniques are critical for structural elucidation?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ peak matching theoretical mass ± 2 ppm) .
  • Multinuclear NMR :
    • 1H^1\text{H} NMR: Identify naphthyl protons (δ 7.2–8.5 ppm) and urea NH signals (δ 5.5–6.5 ppm, broad).
    • 13C^{13}\text{C} NMR: Detect carbonyl (δ 155–160 ppm) and tetrahydropyrazolo-pyridine carbons .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation (e.g., dichloromethane/methanol) .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification :
    • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.
    • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .
  • In Vivo Validation : Test in disease models (e.g., xenograft tumors) with dose escalation (1–50 mg/kg, IP) and monitor pharmacokinetics (Cmax_{max}, AUC) .

Basic: What structural modifications enhance solubility without compromising activity?

Methodological Answer:

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the naphthylmethyl group to improve aqueous solubility.
  • Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
  • Prodrug Design : Link hydrolyzable groups (e.g., acetyl) to the urea moiety for pH-dependent release .

Advanced: How do halogen substitutions on the naphthyl group affect bioactivity?

Methodological Answer:
Halogens influence lipophilicity and target binding. Comparative studies show:

Substituent LogP IC50_{50} (μM) Target Affinity
-H (Parent)3.20.45Moderate
-Cl3.80.28High
-Br4.10.32High
-CF3_34.50.67Reduced

Chloro derivatives exhibit optimal balance between solubility and potency. Use Hammett constants (σ\sigma) to predict electronic effects .

Basic: How should stability studies be designed for long-term storage?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 1–4 weeks. Monitor via HPLC for degradation products (e.g., hydrolyzed urea).
  • Storage Recommendations : Store at -20°C in amber vials under nitrogen. Stability >24 months confirmed by accelerated testing (40°C/75% RH) .

Advanced: How can conflicting data on receptor selectivity be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) alongside radioligand displacement .
  • Cryo-EM/Co-crystallization : Resolve compound-receptor complexes to identify binding motifs (e.g., hydrogen bonds with His206 in kinase X) .
  • Knockout Models : Use CRISPR-Cas9 to delete suspected targets and confirm on-target effects .

Basic: What in silico tools predict ADMET properties?

Methodological Answer:

  • SwissADME : Predict LogP, BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate membrane permeation (e.g., Desmond software) using lipid bilayer models.
  • DEREK Nexus : Flag potential hepatotoxicity alerts (e.g., structural alerts for quinone formation) .

Advanced: What strategies mitigate off-target effects in vivo?

Methodological Answer:

  • Prodrug Activation : Use tumor-specific enzymes (e.g., MMP-2 cleavable linkers) for localized release .
  • Dose Fractionation : Administer lower doses (e.g., 5 mg/kg BID) to maintain efficacy while reducing toxicity.
  • Polypharmacology Profiling : Screen against 400+ targets (e.g., CEREP panels) to identify and design out off-target interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.